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Compound of Interest

Compound Name: PQR620

Cat. No.: B1150041 Get Quote

Executive Summary & Mechanism of Action
PQR620 is a highly potent, selective, and brain-penetrant mTORC1/2 inhibitor.[1][2][3][4][5]

Unlike its predecessor PQR309 (Bimiralisib), which is a pan-PI3K/mTOR inhibitor, PQR620
demonstrates high selectivity for mTOR (>1000-fold over PI3K

), making it a precision tool for dissecting the mTOR signaling node in lymphoma.

In lymphoma models, particularly Diffuse Large B-Cell Lymphoma (DLBCL) and Mantle Cell

Lymphoma (MCL), PQR620 exhibits a median IC50 of approximately 250 nM.[4][6] However,

sensitivity varies significantly based on histotype (B-cell vs. T-cell) and genetic background

(TP53 status).

Mechanistic Pathway (PQR620 vs. Rapalogs)
Unlike allosteric inhibitors (rapalogs) that incompletely inhibit mTORC1 and often trigger a

feedback loop activating AKT, PQR620 competes for the ATP binding site, effectively blocking

both:

mTORC1: Preventing phosphorylation of 4E-BP1 and S6K (translation/growth).

mTORC2: Preventing phosphorylation of AKT at Ser473 (survival).[7]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1150041?utm_src=pdf-interest
https://www.benchchem.com/product/b1150041?utm_src=pdf-body
https://www.researchgate.net/publication/305660059_Abstract_1336_Structure-activity_relationship_studies_synthesis_and_biological_evaluation_of_PQR620_a_highly_potent_and_selective_mTORC12_inhibitor
https://pmc.ncbi.nlm.nih.gov/articles/PMC8222575/
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=10142
https://www.medchemexpress.com/PQR620.html
https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b01262
https://www.benchchem.com/product/b1150041?utm_src=pdf-body
https://www.benchchem.com/product/b1150041?utm_src=pdf-body
https://www.medchemexpress.com/PQR620.html
https://lifesciences.tecan.com/scientific-citation/targeting-the-pi3k-mtor-pathway-in-lymphoma-with-pqr309-and-pqr620-single-agent-activity-and-synergism-with-the-bcl2-inhibitor-venetoclax
https://www.benchchem.com/product/b1150041?utm_src=pdf-body
https://www.benchchem.com/product/b1150041?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6627883/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Growth Factors
(Insulin/IGF-1)

PI3K

PIP3

PDK1

AKT

Thr308 Phos

mTORC1
(Raptor)

Activation

p70S6K

mTORC2
(Rictor)

Ser473 Phos
(Survival)

PQR620
(ATP-Competitive)

  Blocks   Blocks

S6 Ribosomal Protein
(Translation)

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1150041?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: PQR620 Mechanism of Action. By targeting the ATP cleft, PQR620 inhibits both

mTOR complexes, preventing the AKT feedback loop often seen with rapalogs.

Experimental Optimization Workflow
To determine the optimal concentration for your specific cell line, do not rely on a single

literature value. Cell line drift and culture conditions (FBS batch) can shift IC50s by 2-3 fold.

Recommended Concentration Ranges
Proliferation Assays (72h): 0.01 nM – 10

M (Log scale).

Signaling/Western Blot (2-24h): 0.5

M – 2.0

M (To ensure complete target saturation).

Routine Screening: 250 nM (Sensitive lines) vs. 1

M (Resistant lines).
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Figure 2: Optimization Workflow. From stock preparation to IC50 determination and signaling

validation.

Detailed Protocols
Protocol A: Dose-Response Viability Assay (72h)
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Objective: Determine the IC50 of PQR620 for a specific lymphoma line.

Materials:

PQR620 (Solid powder or 10mM DMSO stock).

Assay: CellTiter-Glo® (Promega) or MTT.

Plate: 96-well (white opaque for CTG) or 384-well.

Step-by-Step:

Stock Preparation: Dissolve PQR620 in 100% DMSO to create a 10 mM master stock.

Vortex for 1 minute.

Cell Seeding:

Seed lymphoma cells (suspension) at 5,000 – 10,000 cells/well in 90

L of complete media (RPMI + 10% FBS).

Critical: Ensure cells are in log-phase growth.

Compound Dilution (10x):

Prepare a 9-point serial dilution (1:3 or 1:4) in media (not pure DMSO) to keep final DMSO

constant.

Top concentration: 100

M (Final on cells: 10

M).

Lowest concentration: ~1 nM.

Treatment:

Add 10
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L of the 10x diluted compound to the 90

L cells.

Final DMSO concentration should be

0.1%.

Include Vehicle Control (0.1% DMSO only) and Positive Control (1

M Staurosporine or 10

M PQR620).

Incubation: Incubate for 72 hours at 37°C, 5% CO2.

Readout: Add detection reagent (e.g., CellTiter-Glo), shake for 2 mins, incubate 10 mins,

read Luminescence.

Protocol B: Target Engagement (Western Blot)
Objective: Confirm dual inhibition of mTORC1 and mTORC2.

Step-by-Step:

Seed: 2 x 10^6 cells in 6-well plates (2 mL volume).

Treat: Add PQR620 at 1

M and 2

M (High dose required for complete signaling shutdown in short timeframes).

Timepoint:24 hours is standard for PQR620 to observe downstream effects, though p-AKT

reduction can be seen as early as 2-4 hours.

Lysis: Wash with cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors (Crucial).

Targets to Probe:

mTORC1 readout: p-S6 Ribosomal Protein (Ser235/236) or p-4E-BP1.
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mTORC2 readout: p-AKT (Ser473).[7] Note: p-AKT (Thr308) is PDK1 dependent and may

remain stable.

Total protein: Total AKT, Total S6, GAPDH/Actin.

Reference Data & Expected Results
The following data summarizes expected sensitivity profiles for various lymphoma subtypes

based on extensive screening (Tarantelli et al., 2020; Beaufils et al., 2018).

Table 1: Expected IC50 Values by Subtype
Lymphoma
Subtype

Sensitivity
Expected
Median IC50

95% CI Range Notes

Mantle Cell

(MCL)
High ~136 nM 74 – 233 nM

Most sensitive

subtype.

DLBCL (GCB) Moderate ~250 nM 200 – 300 nM
Standard

sensitivity.

DLBCL (ABC) Moderate ~250 nM 200 – 300 nM

Cell of origin

does not impact

PQR620.

T-Cell

Lymphoma
Low ~450 nM 300 – 600 nM

Significantly less

sensitive than B-

cell.

ALK+ ALCL Resistant > 1000 nM N/A

Constitutive ALK

signaling

bypasses mTOR

blockade.

TP53 Mutated Reduced ~300 - 400 nM 240 – 360 nM

Lack of TP53

reduces

apoptotic

response.

Interpretation of Results
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Cytostatic vs. Cytotoxic: PQR620 is primarily cytostatic (halts growth) rather than cytotoxic

(killing) in many lines. Expect a plateau in viability curves rather than complete ablation

unless high doses (>5

M) are used.

Apoptosis: Only ~15% of lymphoma lines show significant apoptosis (Annexin V+) at 72h.

Troubleshooting & Tips
Solubility: PQR620 is hydrophobic. If precipitation occurs in media at >10

M, ensure the intermediate dilution step is performed carefully. Do not add 100% DMSO
stock directly to the well; dilute in media first.

FBS Interference: High serum concentrations (20%) can bind drugs. Standardize to 10%

FBS.

B-Cell Receptor (BCR) Activation: If stimulating cells with anti-IgM, the IC50 of PQR620 may

shift as the PI3K pathway becomes hyper-activated.

Distinguishing PQR620 vs PQR309: Ensure you are using the correct compound. PQR309 is

a pan-PI3K/mTOR inhibitor.[5][8][9] PQR620 is an mTOR-selective inhibitor.[1][2][3][4][5][10]

If you see inhibition of PI3K

specific markers at low doses (<100 nM), you may have PQR309 or contamination.
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of Medicinal Chemistry.

Key Insight: Describes the chemical synthesis, kinase selectivity profile (>1000x selective

over PI3K), and brain penetration properties.[1]

Brandt, C., et al. (2018). "The Novel, Catalytic mTORC1/2 Inhibitor PQR620 Effectively

Crosses the Blood-Brain Barrier and Shows Antitumor Activity in Glioma Models."

Oncotarget.

Key Insight: Validates the use of PQR620 in CNS-involved malignancies, relevant for
CNS-lymphoma models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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